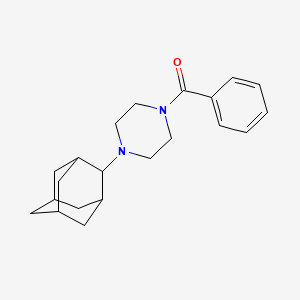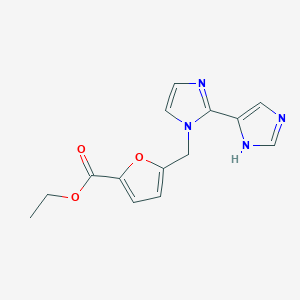![molecular formula C18H22ClN5O2S B5423047 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5423047.png)
4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound is also known as CSP or Compound 1 and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of CSP involves the inhibition of PDE5. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a second messenger that plays a crucial role in the regulation of smooth muscle tone. By inhibiting PDE5, CSP increases the levels of cGMP, which leads to the relaxation of smooth muscles.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of cGMP, which leads to the relaxation of smooth muscles. This effect makes it useful in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and lower urinary tract symptoms. CSP has also been found to have anti-inflammatory and anti-fibrotic properties, which make it useful in the treatment of various inflammatory and fibrotic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CSP in lab experiments include its potent inhibitory effect on PDE5, which makes it useful in studying the role of PDE5 in various physiological processes. CSP is also relatively easy to synthesize, which makes it accessible to researchers. The limitations of using CSP in lab experiments include its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Direcciones Futuras
There are several future directions for the research on CSP. One potential direction is to explore its potential therapeutic applications in other conditions such as heart failure, chronic obstructive pulmonary disease, and asthma. Another direction is to investigate its potential as a combination therapy with other drugs. Additionally, further studies are needed to explore the potential toxicity of CSP and its long-term effects on human health.
Conclusion:
In conclusion, CSP is a chemical compound that has shown potential therapeutic applications in various scientific studies. Its mechanism of action involves the inhibition of PDE5, which leads to the relaxation of smooth muscles. CSP has various biochemical and physiological effects, and its advantages and limitations make it useful in lab experiments. The future directions for research on CSP include exploring its potential therapeutic applications in other conditions and investigating its potential as a combination therapy with other drugs.
Métodos De Síntesis
The synthesis of CSP involves a series of chemical reactions. The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with piperazine to form 4-[(3-chlorophenyl)sulfonyl]-1-piperazine. In the second step, this intermediate is reacted with 2-(1-pyrrolidinyl)pyrimidine to form CSP. The overall synthesis of CSP is a multistep process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CSP has shown potential therapeutic applications in various scientific studies. It has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of smooth muscle tone. CSP has been shown to relax smooth muscles, which makes it useful in the treatment of various conditions such as pulmonary hypertension, erectile dysfunction, and lower urinary tract symptoms.
Propiedades
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-4-3-5-16(14-15)27(25,26)24-12-10-22(11-13-24)17-6-7-20-18(21-17)23-8-1-2-9-23/h3-7,14H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYMRGKQLNKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)
![N-(4-methylphenyl)-N'-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}ethanediamide](/img/structure/B5422965.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}indane-1-carboxamide](/img/structure/B5422967.png)

![N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methyl-1-azepanesulfonamide](/img/structure/B5422987.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B5422990.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5422998.png)
![6-[4-(diethylamino)benzylidene]-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5423007.png)

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(3-pyridinyl)-2-propen-1-one](/img/structure/B5423018.png)
![2-[3-(3,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5423019.png)
![N-benzyl-N'-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]sulfamide](/img/structure/B5423026.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5423029.png)
